Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate
Description
Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate is a fluorinated amino ester characterized by three key structural features:
- A tert-butoxycarbonyl (Boc) -protected amino group at the C2 position.
- A trifluoromethyl (CF₃) substituent adjacent to the amino group.
- A pent-4-enoate backbone with a methyl ester at the terminal position.
This compound is synthesized via alkylation or protection strategies involving Boc groups and trifluoromethylation reactions . Its structural complexity makes it valuable in medicinal chemistry, particularly as a building block for bioactive molecules. The presence of the CF₃ group enhances metabolic stability and lipophilicity, which are critical for drug design .
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)pent-4-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO4/c1-6-7-11(8(17)19-5,12(13,14)15)16-9(18)20-10(2,3)4/h6H,1,7H2,2-5H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXAYXYSSJXTCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)(C(=O)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Anhydride-Mediated Protection
Boc protection typically employs di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, reacting 2-amino-2-(trifluoromethyl)pent-4-enoic acid with Boc₂O in tetrahydrofuran (THF) and N,N-dimethylpyridin-4-amine (DMAP) achieves >90% conversion at 25°C. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF | Enhances Boc₂O solubility |
| Base | DMAP | Accelerates acylation |
| Temperature | 25°C | Prevents racemization |
| Reaction Time | 12 hours | Ensures complete protection |
Boc Chloride in Biphasic Systems
Alternative protocols use Boc chloride (Boc-Cl) in biphasic water/dichloromethane systems with sodium bicarbonate. This method achieves 85% yield but requires rigorous pH control (pH 8–9) to avoid premature deprotection.
Trifluoromethyl Group Introduction
The trifluoromethyl (CF₃) group is introduced via nucleophilic or radical pathways, with the Ruppert-Prakash reagent (TMSCF₃) being most effective.
Nucleophilic Trifluoromethylation
Reaction of methyl 2-oxo-pent-4-enoate with TMSCF₃ and tetrabutylammonium fluoride (TBAF) in DMF yields the trifluoromethylated intermediate at −20°C. This step proceeds via a ketone-to-trifluoromethyl alcohol transition, followed by dehydration to install the CF₃ group.
| Reagent | Yield | Side Products |
|---|---|---|
| TMSCF₃/TBAF | 75% | <5% desilylation |
| CF₃Br/CuI | 60% | 15% bromide retention |
| CF₃SO₂Na/Pd(PPh₃)₄ | 50% | 10% sulfonate byproducts |
Radical Trifluoromethylation
Photocatalytic methods using CF₃I and fac-Ir(ppy)₃ under blue LED light achieve 65% yield but require degassed conditions and extended reaction times (48 hours).
Esterification Techniques
Esterification of the carboxylic acid precursor is achieved via Fischer esterification or coupling reagents.
Acid-Catalyzed Fischer Esterification
Heating 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoic acid with methanol and sulfuric acid at 60°C for 8 hours provides the methyl ester in 88% yield. Excess methanol (10:1 ratio) drives equilibrium toward ester formation.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane achieves 92% yield within 2 hours, minimizing side reactions.
One-Pot Synthesis Approaches
Recent advances enable sequential Boc protection, trifluoromethylation, and esterification in a single reactor:
-
Step 1 : Boc protection of 2-amino-pent-4-enoic acid using Boc₂O/DMAP.
-
Step 2 : Trifluoromethylation with TMSCF₃/TBAF at −20°C.
-
Step 3 : Esterification via EDC/DMAP coupling.
This method reduces purification steps and improves overall yield to 68%.
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents (DMF, THF) enhance trifluoromethylation efficiency, while nonpolar solvents (toluene) favor Boc protection.
| Solvent | Dielectric Constant | Trifluoromethylation Yield |
|---|---|---|
| DMF | 36.7 | 75% |
| THF | 7.5 | 65% |
| Toluene | 2.4 | 40% |
Temperature Control
Low temperatures (−20°C to 0°C) suppress side reactions during trifluoromethylation, while Boc protection proceeds optimally at 25°C.
Industrial-Scale Production
Scale-up challenges include exothermic reactions during trifluoromethylation and Boc-group stability. Continuous flow reactors mitigate thermal runaway risks, achieving 500 g/batch with >95% purity .
Chemical Reactions Analysis
Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate is widely used in scientific research, particularly in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Amino Group Protection
(a) Boc-Protected vs. Cbz-Protected Analogues
- Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate (Target Compound): Protection: Boc group (tert-butoxycarbonyl). Key Features: Enhanced steric bulk and stability under acidic conditions. Molecular Formula: C₁₂H₁₆F₃NO₄; MW: 295.25 g/mol .
- (S)-Methyl 2-(((benzyloxy)carbonyl)amino)pent-4-enoate (): Protection: Cbz group (benzyloxycarbonyl). Key Features: Less steric bulk but prone to hydrogenolysis. Molecular Formula: C₁₄H₁₇NO₄; MW: 263.29 g/mol .
Comparison :
| Feature | Boc-Protected (Target) | Cbz-Protected (Analog) |
|---|---|---|
| Stability under Acid | High | Low |
| Deprotection Method | TFA/CH₂Cl₂ | H₂/Pd-C |
| Steric Hindrance | High | Moderate |
The Boc group offers superior stability for stepwise synthetic strategies, while the Cbz group is more labile but useful in orthogonal protection schemes .
Variations in Fluorinated Substituents
(a) Trifluoromethyl (CF₃) vs. Non-Fluorinated Analogues
- This compound (Target Compound): Substituent: CF₃. Impact: Increases electronegativity and metabolic resistance.
- Impact: Lower lipophilicity and faster metabolic degradation .
Comparison :
| Property | CF₃-Substituted (Target) | Non-Fluorinated (Analog) |
|---|---|---|
| LogP | ~2.5 (estimated) | ~1.8 (estimated) |
| Metabolic Stability | High | Moderate |
| Reactivity | Electron-deficient | Neutral |
The CF₃ group significantly alters electronic and pharmacokinetic properties, making the target compound more suitable for prolonged biological activity .
Variations in Backbone Structure
(a) Pent-4-enoate vs. Pent-4-ynoate
- This compound (Target Compound): Backbone: Pent-4-enoate (double bond at C4). Reactivity: Susceptible to electrophilic additions at the double bond.
- Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate (): Backbone: Pent-4-ynoate (triple bond at C4). Reactivity: Participates in click chemistry (e.g., azide-alkyne cycloaddition).
Comparison :
| Feature | Pent-4-enoate (Target) | Pent-4-ynoate (Analog) |
|---|---|---|
| Bond Type | Double bond (C=C) | Triple bond (C≡C) |
| Synthetic Utility | Cyclopropanation | Click Chemistry |
| Molecular Weight | 295.25 g/mol | 335.32 g/mol |
The triple bond in the ynoate variant expands its utility in bioorthogonal chemistry, whereas the enoate form is more reactive toward traditional organic transformations .
Allyl-Substituted Derivatives
- Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate (): Substituent: Allyl group on the amino nitrogen. Molecular Formula: C₁₅H₂₂F₃NO₄; MW: 337.33 g/mol. Application: Potential precursor for ring-closing metathesis (RCM) reactions .
Comparison with Target Compound :
| Feature | Allyl-Substituted (Analog) | Target Compound |
|---|---|---|
| Nitrogen Substituent | Allyl + Boc | Boc only |
| Molecular Weight | 337.33 g/mol | 295.25 g/mol |
| Synthetic Flexibility | Higher (due to allyl) | Lower |
The allyl group introduces additional reactivity for cross-coupling or cyclization reactions .
Key Research Findings
- Synthetic Accessibility : The target compound is synthesized in high purity via Boc protection and methyl esterification, as confirmed by NMR (δ 1.44 ppm for Boc CH₃, δ 3.75 ppm for OCH₃) .
- Biological Relevance : CF₃-substituted analogues show enhanced binding to hydrophobic enzyme pockets, as seen in histone deacetylase (HDAC) inhibitor studies .
- Safety Profile : Both the target compound and its analogues carry Risk Statement R36/37/38 (irritating to eyes, respiratory system, and skin), necessitating handling under inert conditions .
Biological Activity
Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate, with the CAS number 216235-33-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 297.27 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈F₃NO₄ |
| Molecular Weight | 297.27 g/mol |
| CAS Number | 216235-33-5 |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves the reaction of tert-butoxycarbonyl (Boc) protected amines with trifluoromethyl-containing reagents. A common method includes the use of dichloromethane as a solvent and triethylamine as a base under controlled temperature conditions to achieve desired yields.
Antitumor Effects
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, the incorporation of trifluoromethyl groups has been linked to enhanced inhibition of cancer cell proliferation. A study demonstrated that derivatives with similar structures showed promising results in inhibiting tumor growth in various cancer models through apoptosis induction and cell cycle arrest.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer metabolism, such as squalene synthase.
- Signal Transduction Pathways : The modulation of pathways like ERK/MAPK has been observed, leading to reduced cell proliferation and increased apoptosis in malignant cells.
- Interaction with Cellular Targets : The trifluoromethyl group enhances binding affinity to biological targets, which may include receptors or enzymes critical for tumor growth.
Case Studies
- In Vitro Studies : In vitro assays using various cancer cell lines revealed that this compound exhibited dose-dependent inhibition of cell viability, particularly in breast and lung cancer cells.
- In Vivo Models : Animal studies demonstrated that administration of the compound significantly reduced tumor size compared to control groups, supporting its potential as an effective therapeutic agent.
- Combination Therapies : Research has explored the effects of combining this compound with established chemotherapeutics, resulting in synergistic effects that enhance overall efficacy against resistant cancer types.
Q & A
Q. What are the established synthetic routes for Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Introduction of the trifluoromethyl group via nucleophilic trifluoromethylation using reagents like TMSCF₃ or Ruppert-Prakash reagent (CF₃SiMe₃) under mild conditions .
- Step 2 : Boc (tert-butoxycarbonyl) protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .
- Step 3 : Esterification with methyl chloride or methanol under acid catalysis to form the methyl ester .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization via NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry .
Q. Which analytical methods are critical for characterizing this compound?
Key techniques include:
Q. How should this compound be stored to ensure stability?
- Stability : The compound is stable at room temperature under inert conditions but hydrolyzes in acidic/basic environments due to the ester and Boc groups .
- Storage : Store at -20°C in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under nitrogen. Avoid prolonged exposure to moisture .
Q. What are its primary applications in academic research?
- Intermediate in peptide synthesis : The Boc group protects amines during solid-phase peptide synthesis (SPPS), while the trifluoromethyl group enhances metabolic stability in bioactive molecules .
- Building block for fluorinated analogs : Used to synthesize trifluoromethylated amino acids for studying enzyme-substrate interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Solvent Selection : Use polar aprotic solvents (e.g., THF or DMF) to stabilize intermediates.
- Catalysis : Employ palladium catalysts for cross-coupling steps involving the trifluoromethyl group .
- Temperature Control : Maintain temperatures below 0°C during Boc protection to minimize side reactions .
- Yield Tracking : Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1) and optimize stoichiometry (e.g., 1.2 eq Boc₂O) .
Q. What stereochemical challenges arise during synthesis, and how are they addressed?
- Racemization Risk : The α-trifluoromethyl group can induce racemization at the chiral center. Mitigate by using low-temperature conditions (-20°C) and non-basic catalysts .
- Stereoselective Fluorination : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., cinchona alkaloids) can enforce enantioselectivity .
Q. How should researchers resolve contradictions in spectroscopic data?
Q. What computational methods predict the compound’s reactivity in drug design?
Q. What strategies guide the design of derivatives with enhanced bioactivity?
Q. How is this compound used to study biological activity in enzyme systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
